N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid
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Overview
Description
N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid is a complex organic compound that features a quinoline ring system. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with dimethylamine under controlled conditions to introduce the dimethylamino group at the 2-position of the quinoline ring . This is followed by the formation of the methanimidamide moiety through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with specific enzymes, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Bedaquiline: An antimycobacterial drug that shares the quinoline core structure.
Uniqueness
N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.C2H2O4/c1-17(2)10-15-13-9-14(18(3)4)16-12-8-6-5-7-11(12)13;3-1(4)2(5)6/h5-10H,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZMNGYYSWECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=NC2=CC=CC=C21)N(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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